molecular formula C20H16F3N5O2 B2417089 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1358237-21-4

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2417089
CAS RN: 1358237-21-4
M. Wt: 415.376
InChI Key: VMBPONJANCTMAL-UHFFFAOYSA-N
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Description

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16F3N5O2 and its molecular weight is 415.376. The purity is usually 95%.
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Scientific Research Applications

Diversified Synthesis Approaches

Research into the synthesis of derivatives related to 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide showcases innovative methods to create complex fused tricyclic scaffolds. An example is the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, utilizing a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, demonstrating rapid access to structurally varied scaffolds from readily available materials (An et al., 2017).

Potential Therapeutic Applications

The compound and its analogs have been studied for their potential as therapeutic agents. For instance, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been investigated for their role as adenosine receptor antagonists and rapid-onset antidepressants, highlighting their potential therapeutic benefits in treating depression and modulating adenosine receptor activity (Sarges et al., 1990).

Chemical Modifications and Biological Evaluation

Further studies on chemical modifications of this scaffold involve the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, exploring the effects of different substitutions on the triazoloquinoxaline moiety and evaluating their biological activities (Fathalla, 2015).

Antagonistic Activity on Adenosine Receptors

The versatility of the triazoloquinoxaline framework in designing selective antagonists for human A3 adenosine receptors has been demonstrated. Specific modifications at position-2 of the core structure have resulted in compounds with potent and selective antagonistic activity, suggesting the importance of this scaffold in developing adenosine receptor-targeted therapies (Catarzi et al., 2005).

Mechanism of Action

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA and potentially leading to cell death .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA double helix . This disruption of the DNA structure can interfere with processes such as replication and transcription, which can lead to cell death .

Biochemical Pathways

Given its mode of action as a dna intercalator, it is likely that it affects pathways related to dna replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s ability to intercalate dna suggests that it is able to cross cell membranes and reach the cell nucleus

Result of Action

The result of the compound’s action is the disruption of DNA structure through intercalation . This can interfere with vital cellular processes such as replication and transcription, potentially leading to cell death . This makes the compound a potential candidate for use as an anticancer agent .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects . .

properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2/c1-2-16-25-26-18-19(30)27(14-9-5-6-10-15(14)28(16)18)11-17(29)24-13-8-4-3-7-12(13)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBPONJANCTMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

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